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Compound of Interest

Compound Name: 1-Ethyl-2-phenylbenzene

Cat. No.: B1583065

In the landscape of chemical research and drug development, the unambiguous identification
of a compound is paramount. Spectroscopic techniques form the bedrock of this
characterization, each providing a unique fingerprint of a molecule's structure and connectivity.
However, reliance on a single data source can introduce ambiguity and potential errors. This
guide provides a comprehensive walkthrough on the critical practice of cross-referencing
spectral data for the aromatic hydrocarbon 2-Ethylbiphenyl (CAS No. 1812-51-7) from two
authoritative databases: the National Institute of Standards and Technology (NIST) Chemistry
WebBook and the Spectral Database for Organic Compounds (SDBS).

This guide is structured to provide not just the "what" but the "why" behind the process,
empowering researchers to confidently and rigorously validate their own experimental findings.
We will delve into the nuances of mass spectrometry, nuclear magnetic resonance
spectroscopy, and infrared spectroscopy, comparing the data available from these key
resources.

The Imperative of Cross-Referencing

Instrumental variations, sample preparation methods, and data processing algorithms can all
introduce subtle differences in spectral data. Cross-referencing data from multiple, well-curated
databases serves as a vital self-validating mechanism. It allows researchers to:

o Confirm the identity of a synthesized or isolated compound: By comparing experimental data
with multiple reference spectra, confidence in the structural assignment is significantly
increased.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1583065?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

« |dentify potential impurities: Discrepancies between an experimental spectrum and reference
data may indicate the presence of contaminants.

o Understand the influence of experimental conditions: Variations in reported spectra can
sometimes be attributed to different solvents, concentrations, or instrument parameters,
providing valuable insights for method development.

A Comparative Analysis of Spectral Data for 2-
Ethylbiphenyl

To illustrate the process of cross-referencing, we will examine the spectral data for 2-
Ethylbiphenyl obtained from the NIST Chemistry WebBook and SDBS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound
and its fragments, offering crucial clues about its molecular weight and structure. The primary
source for electron ionization mass spectrometry (EI-MS) data for 2-Ethylbiphenyl is the NIST
Chemistry WebBook.[1][2][3]

Key Fragmentation
Molecular lon (M+)
Database [miz] Base Peak [m/z] Peaks [m/z]
m/z
(Relative Intensity)

165 (35%), 152
182 167 (20%), 115 (10%), 91
(5%)

NIST Chemistry
WebBook

The mass spectrum reveals a molecular ion peak at m/z 182, corresponding to the molecular
weight of 2-Ethylbiphenyl (C14H14). The base peak at m/z 167 is attributed to the loss of a
methyl group ([M-15]"), a characteristic fragmentation pattern for ethyl-substituted aromatic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of
an organic molecule. We will examine both *H and 13C NMR data, primarily sourced from the
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Spectral Database for Organic Compounds (SDBS).
'H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of
hydrogen atoms in a molecule.

Chemical Shift Lo . .
Database Multiplicity Integration Assignment
(3) [ppm]
SDBS 7.50-7.20 m 9H Aromatic protons
2.65 q 2H -CHa-
1.25 t 3H -CHs

The *H NMR spectrum from SDBS shows a complex multiplet in the aromatic region (7.50-7.20
ppm) integrating to nine protons. The ethyl group is clearly identified by the quartet at 2.65 ppm
(the -CHz- group adjacent to a methyl group) and the triplet at 1.25 ppm (the -CHs group
adjacent to a methylene group).

13C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Database Chemical Shift (6) [ppm] Assignment

142.1, 141.8, 138.9, 129.8,

SDBS 129.3, 128.0, 127.2, 126.8, Aromatic carbons
125.8

26.0 -CHa2-

15.8 -CHs

The 3C NMR spectrum from SDBS displays nine distinct signals in the aromatic region,
consistent with the nine different carbon environments in the two phenyl rings of 2-
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Ethylbiphenyl. The aliphatic carbons of the ethyl group are observed at 26.0 ppm (-CH2-) and
15.8 ppm (-CH3).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. The FT-IR spectrum for 2-Ethylbiphenyl is
available from SDBS.

Database Frequency (cm~?) Intensity Assignment
SDBS 3060 - 3010 m C-H stretch (aromatic)
2965 - 2870 s C-H stretch (aliphatic)
C=C stretch (aromatic
1600, 1480, 1450 m _
ring)
C-H bend (out-of-
770, 740 s plane, ortho-

disubstituted)

The IR spectrum from SDBS shows characteristic absorptions for an aromatic compound with
aliphatic substitution. The peaks in the 3060-3010 cm~* region are indicative of aromatic C-H
stretching, while the strong absorptions between 2965 and 2870 cm~1 correspond to the C-H
stretching of the ethyl group. The sharp peaks at 770 and 740 cm~* are characteristic of ortho-
disubstitution on a benzene ring.

Experimental Workflow for Spectral Data Cross-
Referencing

The following section outlines a systematic approach to acquiring and cross-referencing
spectral data for a compound of interest, using 2-Ethylbiphenyl as an example.

Step-by-Step Methodology

« Initial Compound Identification: Begin by determining the key identifiers for your compound,
including its chemical name, CAS Registry Number, and molecular formula. For 2-
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Ethylbiphenyl, these are:
o Name: 2-Ethylbiphenyl
o CAS No.: 1812-51-7
o Formula: CisH14
o Database Search Strategy:

o NIST Chemistry WebBook: Navigate to the NIST Chemistry WebBook website. Use the
"Name" or "CAS No." search option to locate the entry for 2-Ethylbiphenyl.[1][2][3]

o Spectral Database for Organic Compounds (SDBS): Access the SDBS website. Utilize the
"Compound Name" or "CAS No." search functionality to find the spectral data for 2-
Ethylbiphenyl.

o Data Acquisition and Extraction:

o Mass Spectrometry (from NIST): Locate the "Mass spectrum (electron ionization)" section.
Record the m/z values and relative intensities of the molecular ion, base peak, and other
significant fragments.

o NMR Spectroscopy (from SDBS):

» 1H NMR: Open the proton NMR spectrum. For each signal, record the chemical shift
(ppm), the multiplicity (e.g., s, d, t, g, m), and the integration value.

» 13C NMR: Access the carbon NMR spectrum. Record the chemical shifts (ppm) of all
unique carbon signals.

o Infrared Spectroscopy (from SDBS): View the FT-IR spectrum. Identify and record the
frequencies (cm~1) of the major absorption bands and note their relative intensities
(strong, medium, weak).

o Data Comparison and Analysis:
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o Create a summary table for each spectroscopic technique, listing the data obtained from
each database.

o Compare the key features of the spectra. Note any significant differences in peak positions
or relative intensities.

o If discrepancies are observed, consider the experimental details provided by the
databases (e.g., solvent for NMR, instrument type) to understand the potential sources of
variation.

o Experimental Data Correlation:

o Acquire the experimental spectra (MS, NMR, IR) for your sample of 2-Ethylbiphenyl under
appropriate conditions.

o Carefully compare your experimental data with the cross-referenced database information.

o A strong correlation across all three techniques provides high confidence in the identity
and purity of your compound.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the logical flow of spectral data
acquisition and cross-referencing.

Caption: Workflow for Acquiring and Cross-Referencing Spectral Data.

Caption: Logical Relationship in Spectral Data Cross-Validation.

Conclusion

The rigorous identification of chemical compounds is a cornerstone of scientific integrity. By
embracing the practice of cross-referencing spectral data from multiple reputable databases,
researchers can significantly enhance the reliability of their findings. This guide has
demonstrated a systematic approach to this process using 2-Ethylbiphenyl as a model
compound, drawing upon the rich data resources of the NIST Chemistry WebBook and the
Spectral Database for Organic Compounds. Adherence to such validation workflows is not
merely good practice; it is essential for the advancement of robust and reproducible science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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